molecular formula C20H25N3O2S B2692949 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide CAS No. 477714-05-9

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide

Cat. No.: B2692949
CAS No.: 477714-05-9
M. Wt: 371.5
InChI Key: XDZUJTDCHIPSRT-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide is a complex organic compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as drug development, molecular interaction studies, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the quinazoline ring.

    Attachment of the 4-Methylbenzyl Group: This step involves the alkylation of the quinazoline core with 4-methylbenzyl halides under basic conditions.

    Oxidation to Sulfoxide: The final step is the oxidation of the sulfur atom to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

    Functionalized Quinazolines: Formed through substitution reactions.

Scientific Research Applications

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide: The reduced form of the sulfoxide.

    4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfone: The oxidized form of the sulfoxide.

    Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

Uniqueness

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfoxide moiety, in particular, allows for specific interactions and reactivity that are not observed in its sulfide or sulfone counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15-6-8-16(9-7-15)14-26(24)20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-25-13-11-23/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZUJTDCHIPSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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